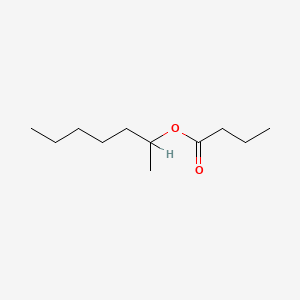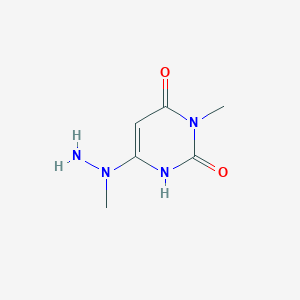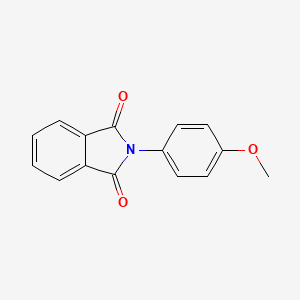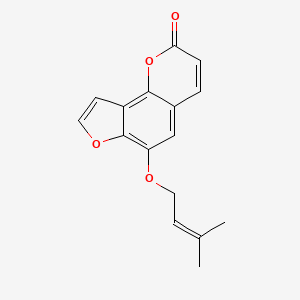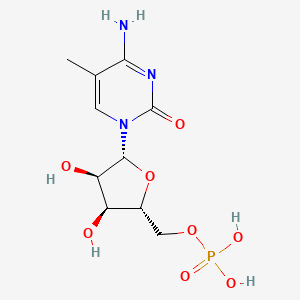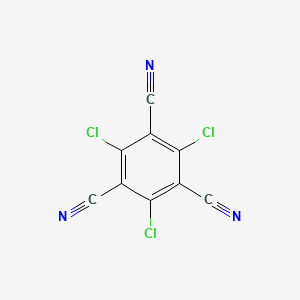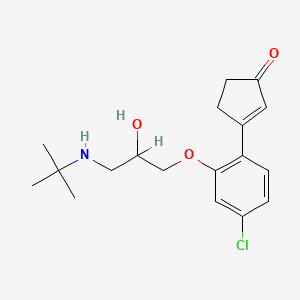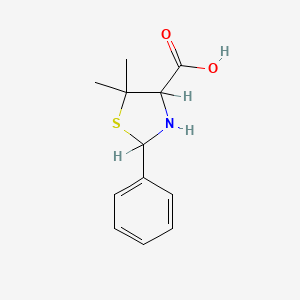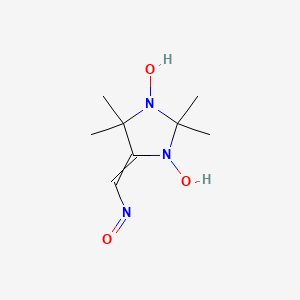
1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine
Vue d'ensemble
Description
1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine (DMNI) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMNI is a nitrosamine derivative that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine releases NO through a chemical reaction with water, which results in the formation of nitrite and hydroxylamine. The released NO activates guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and gene expression.
Effets Biochimiques Et Physiologiques
1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine has been shown to induce vasodilation, which can be useful in treating cardiovascular diseases. 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine has also been studied for its anti-inflammatory and anti-cancer properties. 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine has also been shown to reduce the production of inflammatory cytokines, which can be useful in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine is a potent NO donor that can be used to study the role of NO in various physiological and pathological processes. 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine releases NO in a controlled manner, which allows for precise experimental conditions. However, 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine has limitations in terms of stability and solubility. 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine is relatively unstable and can decompose over time, which can affect experimental results. 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine is also relatively insoluble in water, which can limit its use in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine. One area of interest is the development of 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine-based drugs for the treatment of cardiovascular diseases and cancer. 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of interest is the development of new methods for the synthesis and purification of 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine. Improving the stability and solubility of 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine can enhance its potential applications in scientific research. Finally, further research is needed to elucidate the precise mechanism of action of 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine and its effects on various physiological processes.
Applications De Recherche Scientifique
1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine has potential applications in various fields of scientific research, including biochemistry, pharmacology, and toxicology. 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine is a potent nitric oxide (NO) donor, and its ability to release NO in a controlled manner makes it an attractive candidate for studying the role of NO in various physiological and pathological processes. 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine has been shown to induce vasodilation, which can be useful in studying cardiovascular diseases. 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine has also been studied for its anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
1,3-dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-7(2)6(5-9-12)10(13)8(3,4)11(7)14/h5,13-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZVOAQNCMYWOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CN=O)N(C(N1O)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327525 | |
| Record name | 1,3-dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine | |
CAS RN |
49837-80-1 | |
| Record name | 1,3-dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




